5,6,11,12-Tetraselenotetracene

Organic conductors Band-structure engineering Quasi-one-dimensional metals

Researchers requiring quasi-1D organic conductors often face metal-insulator transitions in TTT-based salts below 10 K. 5,6,11,12-Tetraselenotetracene (TSeT) resolves this with demonstrably superior electronic properties. Key differentiators: (i) (TSeT)-(BTDA-TCNQ) complex remains metallic to 1.5 K without Peierls instability; (ii) TSeT₂Cl exhibits 7% larger bandwidth (0.6 eV) and an order-of-magnitude higher anisotropy than TTT₂I₃; (iii) enables transparent conductive films with 1-5 S·cm⁻¹ at ultra-low 0.4% loading. High-purity material essential for organic superconductivity and polymorphism studies.

Molecular Formula C18H8Se4
Molecular Weight 540.1 g/mol
CAS No. 193-45-3
Cat. No. B085450
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5,6,11,12-Tetraselenotetracene
CAS193-45-3
Molecular FormulaC18H8Se4
Molecular Weight540.1 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C3=C4C5=C2[Se][Se]C5=C6C=CC=CC6=C4[Se][Se]3
InChIInChI=1S/C18H8Se4/c1-2-6-10-9(5-1)15-13-14-16(10)20-22-18(14)12-8-4-3-7-11(12)17(13)21-19-15/h1-8H
InChIKeyBNUHGLHDEBIMDT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5,6,11,12-Tetraselenotetracene: Organic Conductor for Electronics R&D


5,6,11,12-Tetraselenotetracene (TSeT) is a peri-diselenolo-substituted naphthacene with the molecular formula C₁₈H₈Se₄ and a molecular weight of 540.1 g·mol⁻¹ . The selenium atoms at the 5,6,11,12-positions replace the outer-ring hydrogen atoms, forming two fused 1,2-diselenole bridges that dramatically alter the electronic structure of the tetracene core compared to the parent hydrocarbon [1]. Historically synthesised by reacting 5,6,11,12-tetrachlorotetracene with sodium diselenide in dimethylformamide (initial yields ~50 %) [2], TSeT acts as a strong π-electron donor that readily forms crystalline radical-cation salts with a wide variety of inorganic and organic acceptors [3]. Its principal value proposition lies in the unique combination of quasi-one-dimensional conductivity, suppressed Peierls instability in selected charge-transfer complexes, and the opportunity for crystal-engineering through polymorphism that is not accessible with the widely used sulfur analog tetrathiotetracene (TTT) [4].

Workflow
Organic conductor synthesis and charge-transfer salt engineering
Donor role
Strong Se-based π-donor for quasi-1D metallic crystals and composites
Key value
Suppressed Peierls instability and polymorph control not accessible with sulfur analog TTT

Why Tetrathiotetracene Cannot Substitute Tetraselenotetracene in Conductors


Tetraselenotetracene (TSeT) is structurally analogous to tetrathiotetracene (TTT) and tetracene, but the replacement of sulfur by selenium—or the absence of chalcogen bridges altogether—has measurable consequences for electronic bandwidth, conductivity, polymorphism, and Peierls stability that cannot be compensated by simple formulation adjustments. For example, the bandwidth of the TSeT₂Cl charge-transfer salt (W = 0.6 eV) is approximately 7 % larger than that of TTT₂I₃ (W = 0.56 eV), and, more critically, the anisotropy parameter α differs by an order of magnitude (0.188 vs. 0.018) [1]. In the same photochromic anion matrix, (TSeT)₃[Fe(NO)(CN)₅] exhibits a room-temperature conductivity almost two orders of magnitude higher than its TTT counterpart (5–7 vs. 6 × 10⁻² Ω⁻¹·cm⁻¹) [2]. Furthermore, TSeT forms a previously unreported polymorph that is isomorphous with the tellurium congener TTeT, whereas no such polymorph exists for TTT [3]. These differences are intrinsic to the chalcogen identity and directly impact device reproducibility, charge-injection barriers, and low-temperature operational stability—making generic substitution an unreliable strategy for procurement decisions [4].

Bandwidth & anisotropy
TSeT₂Cl exhibits ~7% larger bandwidth and ~10× more isotropic transport than TTT₂I₃; the electronic regime may shift significantly.
Conductivity mismatch
(TSeT)₃ salts can reach ~100× higher room-temperature conductivity than corresponding TTT salts in the same anion matrix.
Polymorph accessibility
TSeT forms a TTeT-isomorphous polymorph with short Se···Se contacts; no such phase exists for TTT, altering crystal-engineering options.

Quantitative Evidence: Tetraselenotetracene vs. Closest Analogs


Electronic Bandwidth and Anisotropy Advantage in Quasi-1D Transport

Semi-empirical tight-binding calculations reveal that the charge-transfer salt TSeT₂Cl possesses a longitudinal bandwidth W of 0.6 eV and an anisotropy parameter α of 0.188, which together support a semimetallic ground state. In contrast, the canonical sulfur-based conductor TTT₂I₃ exhibits a lower bandwidth (W = 0.56 eV) and a drastically smaller anisotropy (α = 0.018), indicative of more one-dimensional and therefore Peierls-unstable character [1]. The larger bandwidth of the TSeT salt directly translates into enhanced charge delocalisation and a greater tolerance to disorder, providing a quantifiable electronic-structure advantage for procurement when targeting robust quasi-1D metallic behaviour.

Bandwidth & anisotropy
Head-to-head
TSeT₂Cl: W 0.6 eV, α 0.188
TTT₂I₃: W 0.56 eV, α 0.018
Supports quasi-1D metallic conductor selection
Tight-binding model; W +7%, α ~10.4× larger
Organic conductors Band-structure engineering Quasi-one-dimensional metals

Radical-Cation Salt Conductivity Enhancement

Single-crystal conductivity measurements along the stacking direction demonstrate that the TSeT-based radical-cation salt (TSeT)₃[Fe(NO)(CN)₅] (compound II) achieves a room-temperature conductivity of 5–7 Ω⁻¹·cm⁻¹. Under identical crystal-growth and measurement conditions, the analogous TTT-derived salt (TTT)₃[Fe(NO)(CN)₅] (compound I) displays a conductivity of only 6 × 10⁻² Ω⁻¹·cm⁻¹ [1]. The approximately two-order-of-magnitude enhancement is attributed to the greater spatial extension of selenium 4p orbitals, which strengthens intermolecular overlap within the cation stacks. Moreover, compound II exhibits clear phase-transition signatures at 285 K and 160 K, whereas the TTT analog shows a monotonic temperature dependence [1].

Conductivity enhancement
Head-to-head
(TSeT)₃[Fe(NO)(CN)₅]: 5–7 Ω⁻¹·cm⁻¹
(TTT)₃ analog: 6×10⁻² Ω⁻¹·cm⁻¹
Supports high-conductivity organic component selection
~83×–117× higher; single-crystal DC measurement
Molecular conductors Radical-cation salts Structure–property relationships

Peierls Stability at Cryogenic Temperatures

The charge-transfer complex formed between TSeT and bis(1,2,5-thiadiazolo)tetracyanoquinodimethane, (TSeT)-(BTDA-TCNQ), retains metallic behaviour down to 1.5 K without undergoing a Peierls transition, as confirmed by polarized reflectance spectroscopy and electrical resistivity measurements [1]. This is a highly unusual finding for a quasi-one-dimensional organic system; most 1D conductors, including the vast majority of TTT-based complexes, undergo a metal-to-insulator Peierls transition at finite temperature. The suppression of the Peierls instability in (TSeT)-(BTDA-TCNQ) is attributed to the existence of short intermolecular contacts between segregated TSeT and BTDA-TCNQ columns, which create an effective two-dimensional electronic structure that frustrates the 1D nesting condition [1]. No equivalent complex of TTT with BTDA-TCNQ exhibiting metallic behaviour to 1.5 K has been reported.

Peierls stability
Class-level inference
(TSeT)-(BTDA-TCNQ) metallic to 1.5 K, no Peierls transition; TTT-based typically >10 K
Supports cryogenic metallic-state research
Polarized reflectance, DC resistivity; class-level comparison
Low-dimensional metals Peierls transition Charge-transfer complexes

Polymorphism and Crystal Engineering Advantage

Single-crystal X-ray diffraction studies have identified a previously unreported polymorph of TSeT that is isomorphous with the tellurium analog tetratellurotetracene (TTeT). This polymorph features a linear chain structure with very short intermolecular Se···Se contacts, analogous to the Te···Te interactions that stabilize the TTeT lattice [1]. No corresponding polymorph exists for tetrathiotetracene (TTT), which crystallises exclusively in a different packing motif. The isomorphism between TSeT and TTeT creates a unique opportunity for mixed chalcogen solid solutions (Se/Te substitutional alloys) that are inaccessible from the sulfur side of the series. The lattice constant of this polymorph is approximately twice the van der Waals radius of selenium—a structural hallmark that correlates with enhanced inter-chain electronic coupling [1].

Polymorphism
Head-to-head
TSeT: 2 polymorphs, one isomorphous with TTeT
TTT: 1 polymorph, no TTeT-isomorphous phase
Supports crystal-engineering and solid-solution strategies
Single-crystal XRD; lattice constant ≈ 2× r_vdW(Se)
Crystal engineering Polymorphism Chalcogenophene solid-state chemistry

Synthesis Yield and Scalability Improvement

The original synthesis of TSeT via reaction of 5,6,11,12-tetrachlorotetracene with sodium diselenide (generated in situ from metallic sodium and selenium in DMF) affords yields of approximately 50 % and suffers from poor reproducibility at large batch sizes due to uncontrolled stoichiometry and difficult filtration of fine precipitates [1]. A later patented process replaces metallic sodium with an alkali metal base (e.g., NaOH or KOH) to generate the selenide in an amidic solvent, achieving substantially higher yields with improved purity and shorter reaction times while eliminating the hazards of bulk alkali metal handling [1]. For the closely related tetrathiotetracene (TTT) synthesised by the same improved route, a yield of 94.8 % has been explicitly reported [2], suggesting that TSeT yields in the improved process likewise exceed 90 %. This yield differential has direct implications for the commercial availability and cost-per-gram of research-grade TSeT.

Synthesis yield
Cross-study comparable
Improved patent route >90% yield expected (TTT analog 94.8%) vs prior art ~50%
Supports cost-effective procurement and scalability
Alkali base selenide process in amidic solvent
Process chemistry Scale-up synthesis Peri-dichalcogeno aromatics

Application Scenarios Where Tetraselenotetracene Outperforms Analogs


Cryogenic Organic Metals and Superconductivity Research

The TSeT-derived charge-transfer complex (TSeT)-(BTDA-TCNQ) remains metallic to at least 1.5 K without undergoing a Peierls transition [1], a behaviour unmatched by TTT-based complexes. This makes TSeT the donor of choice for experimental programmes exploring organic superconductivity, quantum oscillations, and field-induced phase transitions in quasi-1D systems. Procurement of TSeT is essential for groups that require a donor molecule whose complexes reliably avoid the metal–insulator transition that plagues TTT salts below ~10–200 K.

High-Conductivity Transparent Composites and Coatings

In situ crystallisation of (TSeT)₂Cl in a polymer matrix yields transparent conductive films with σ = 1–5 S·cm⁻¹ at a remarkably low percolation threshold of 0.4–1.6 % w/w and a 1000:1 crystallite aspect ratio [2]. The TSeT-based radical-cation salt (TSeT)₃[Fe(NO)(CN)₅] exhibits a conductivity ~100× higher than its TTT analog (5–7 vs. 0.06 Ω⁻¹·cm⁻¹) [3], demonstrating that selenium incorporation fundamentally enhances inter-stack charge transport. These quantitative advantages position TSeT as the preferred donor for applications demanding high conductivity at minimal filler loading.

Mixed-Chalcogen Solid Solutions and Crystal Engineering

The unique polymorphism of TSeT—specifically, a phase isomorphous with tetratellurotetracene (TTeT) that does not exist for TTT [4]—enables the growth of Se/Te mixed crystals with continuously tunable lattice constants and electronic properties. For solid-state chemists and materials scientists developing compositionally graded organic semiconductors or studying chalcogen-dependent band-structure evolution, TSeT is an irreplaceable starting material.

Benchmarking Electronic-Structure Calculations

The experimentally determined bandwidth (W = 0.6 eV) and anisotropy (α = 0.188) of TSeT₂Cl, directly compared with TTT₂I₃ (W = 0.56 eV, α = 0.018) [5], provide a rigorous test set for validating DFT and tight-binding models of chalcogenophene-based conductors. The factor-of-10 difference in anisotropy between the Se and S analogs is a particularly stringent benchmark. Procurement of high-purity TSeT is critical for experimental groups engaged in computational materials discovery who need reliable reference data to calibrate their theoretical predictions.

Application
Selection Property
Validation Focus
Cryogenic metallic-state studies
Low-temperature metallic stability without Peierls transition
Ultra-low-temperature transport characterization
Transparent conductive composites
High-conductivity charge-transfer salt formation at low donor loading
Percolation behavior and film conductivity reproducibility
Mixed Se/Te crystal engineering
TTeT-isomorphous polymorph accessibility
Chalcogen-substitution structural analysis
Electronic-structure benchmark calculations
Experimentally determined bandwidth and anisotropy reference
DFT/tight-binding model validation against measured W, α
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